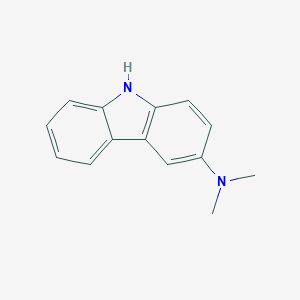

N,N-Dimethyl-9H-carbazol-3-amine

Description

N,N-Dimethyl-9H-carbazol-3-amine is a carbazole derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 3-position of the carbazole scaffold. Carbazoles are heterocyclic aromatic compounds with a fused benzene and pyrrole structure, widely studied for their optoelectronic properties, biological activities, and applications in materials science. The dimethyl substitution on the amine group enhances electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions. Structural confirmation typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS), as demonstrated for related carbazoles .

Properties

CAS No. |

1140-50-7 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N,N-dimethyl-9H-carbazol-3-amine |

InChI |

InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3 |

InChI Key |

WVFCDEWIOQYSID-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |

Synonyms |

N,N-Dimethyl-9H-carbazol-3-amine |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N,N-Dimethyl-9H-carbazol-3-amine and its derivatives have shown significant biological activities, making them valuable in drug development. The compound exhibits potential antitumor , antiviral , and anti-inflammatory properties. Research indicates that carbazole derivatives can interact with various biological targets, influencing pathways involved in cancer proliferation and inflammation.

Table 1: Biological Activities of this compound Derivatives

| Derivative | Activity | Reference |

|---|---|---|

| 3-Amino-N,N-dimethylcarbazole | Anticancer | |

| 3-Amino-9-ethylcarbazole | Antiviral | |

| 3-Amino-N,N-diethylcarbazole | Anti-inflammatory |

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. Further investigations are needed to elucidate the exact mechanisms of action and optimize therapeutic efficacy.

Material Science

This compound is also utilized in material science, particularly in the development of organic electronic devices.

Organic Light Emitting Diodes (OLEDs)

The compound serves as a hole transport material in OLEDs due to its favorable electronic properties. Its ability to facilitate charge transport enhances the efficiency and stability of OLED devices.

Table 2: Properties of this compound in OLEDs

| Property | Value | Significance |

|---|---|---|

| HOMO Energy Level | 5.3 eV | Indicates good hole transport ability |

| LUMO Energy Level | 2.2 eV | Suitable for electron injection |

| Hole Mobility | Enhances device performance |

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of various derivatives that can enhance its biological activity or tailor its properties for specific applications.

Synthetic Routes

Common synthetic methods include:

- Nucleophilic Substitution Reactions: Used to introduce different substituents at various positions on the carbazole ring.

- Condensation Reactions: Employed to create more complex structures with enhanced biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- NMR Shifts :

- X-ray Data :

- Schiff base derivatives exhibit r.m.s. deviations < 0.1 Å for planar carbazole systems, with dihedral angles < 40° for appended substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for N,N-Dimethyl-9H-carbazol-3-amine and its derivatives?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions. For example, derivatives like 9,9-dimethyl-N-(naphthalen-2-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine are prepared using column chromatography (hexane:ethyl acetate = 9:1) for purification, yielding >95% purity. Characterization involves NMR, NMR, and elemental analysis to confirm structural integrity .

Q. How can researchers validate the crystallographic structure of this compound derivatives?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Programs like ORTEP-III or WinGX provide graphical interfaces for anisotropic displacement ellipsoid visualization. Data validation tools in SHELX check for consistency in bond lengths, angles, and thermal parameters .

Q. What physicochemical properties are critical for characterizing this compound?

- Methodological Answer : Key properties include logP (3.397 via Crippen Method), molar volume (169.7 mL/mol via McGowan Method), and solubility (log10ws = -4.98). These are determined using computational methods or experimental techniques like HPLC retention time correlation .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies elucidate its mechanism?

- Methodological Answer : Biophysical techniques such as UV-Vis spectroscopy, fluorescence quenching, and FT-IR reveal groove-binding interactions. For instance, bis-carbazole derivatives show sequence-specific DNA cleavage (e.g., GACGTC motifs) via restriction enzyme assays and docking simulations. Binding constants () are calculated using Scatchard plots .

Q. What strategies resolve contradictions in synthetic yields of carbazole derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 67% vs. 96%) may arise from purification methods or reaction conditions. Systematic optimization—varying catalysts (Pd(OAc)), ligands (XPhos), or solvents (toluene)—combined with DOE (Design of Experiments) can identify critical factors. NMR monitoring of intermediates helps track reaction progress .

Q. How can computational tools predict the bioactivity of this compound analogues?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like topoisomerases. QSAR models correlate structural features (e.g., substituent electronegativity) with observed IC values in anticancer assays. Validation via in vitro cytotoxicity (e.g., U87 glioma cells) confirms predictions .

Q. What crystallographic challenges arise in analyzing carbazole-based compounds, and how are they mitigated?

- Methodological Answer : Disorder in aromatic rings or solvent molecules complicates refinement. Strategies include:

- Using SQUEEZE (PLATON) to model disordered solvent.

- High-resolution data collection (≤0.8 Å) to resolve overlapping peaks.

- Twinning detection via ROTAX (WinGX) for non-merohedral cases .

Data Contradiction Analysis

Q. Why do reported bioactivities of carbazole derivatives vary across studies?

- Analysis : Differences in cell lines (e.g., U87 vs. bacterial strains) and assay protocols (MTT vs. TUNEL) contribute. For example, IC values for anticancer activity range from 13.34 μM (U87) to >100 μM (temozolomide controls), highlighting the need for standardized bioassay conditions .

Q. How should researchers interpret conflicting NMR data for carbazole derivatives?

- Analysis : Signal splitting in NMR may arise from rotamers or paramagnetic impurities. Deuterated solvents (DMSO-d) and variable-temperature NMR (e.g., 298–343 K) can resolve dynamic effects. Cross-validation with HSQC/HMBC ensures correct assignments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.